molecular formula C22H31BrO B583193 (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene CAS No. 71135-56-3

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene

Cat. No. B583193
CAS RN: 71135-56-3
M. Wt: 391.393
InChI Key: JEAODJZRJXBJTC-GJLPZIKMSA-N
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Description

“(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene” is a chemical compound with the molecular formula C22H31BrO and a molecular weight of 391.38 . It is a derivative of polyunsaturated fatty acid.


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a bromoallene ether group. It is related to the compound 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-, which has a molecular weight of 220.3505 . The structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C22H31BrO and a molecular weight of 391.38 . More detailed properties like melting point, boiling point, and density are not available in my current sources .

Scientific Research Applications

Oxidation Potentials and Derivative Studies

Research around benzene derivatives, including those similar to (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene, mainly focuses on understanding their chemical properties such as oxidation potentials and the synthesis of complex compounds. For instance, Merkel et al. (2009) conducted a study to determine the accurate oxidation potentials of benzene and its alkyl-substituted derivatives. This study provides insights into the solvent stabilization of radical cations and how alkyl substitution affects the ionization and oxidation potentials of benzene derivatives (Merkel et al., 2009).

Synthesis and Chemical Transformations

Furthermore, research on similar compounds often involves their synthesis and subsequent transformations. For instance, Matsumoto et al. (1984) described the synthesis of Coleon B Tri-O-methyl Ether, involving a series of complex chemical reactions. This process highlights the intricate chemical procedures involved in transforming such compounds into useful derivatives (Matsumoto et al., 1984).

Chemical Properties and Reactions

Studies also explore the chemical reactions of similar compounds under various conditions. Tolkunov et al. (1995) investigated the reactions of certain tetrahydrobenzo derivatives with electrophilic reagents, providing valuable information on the chemical behavior of these compounds and their derivatives (Tolkunov et al., 1995).

properties

IUPAC Name

[(2E,6E,10E)-12-bromo-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrO/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAODJZRJXBJTC-GJLPZIKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene

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